molecular formula C20H25N3O3S B4537304 N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea

N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea

Cat. No. B4537304
M. Wt: 387.5 g/mol
InChI Key: RURVYKMKOYRLMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea, often involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement, which is a method demonstrating the transformation of carboxylic acids into ureas through intermediate steps involving hydroxamic acids and isocyanates. This method achieves good yields without racemization under mild reaction conditions, making it an environmentally friendly and cost-effective approach for urea synthesis (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea can be characterized by various spectroscopic techniques. Studies involving N-methylpiperazine derivatives, which share structural similarities, reveal that these compounds exhibit a fast inter-conversion of the piperazine ring with the N-CH3 group in equatorial position, indicating a significant degree of structural flexibility. This flexibility might also be observed in the molecular structure of N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea, suggesting potential for diverse biological interactions and reactivity (Iriepa & Bellanato, 2013).

Chemical Reactions and Properties

The chemical properties of N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea derivatives can be explored through reactions such as the Lossen rearrangement and the synthesis of sulfonamide and carbamate derivatives. These reactions are essential for modifying the chemical structure and enhancing the biological activity of these compounds. The use of sulfonyl azides in palladium-catalyzed carbonylation protocols, for example, facilitates the synthesis of sulfonyl carbamates and sulfonyl ureas, demonstrating the compound's versatility in chemical reactions (Chow, Stevens, & Odell, 2016).

Scientific Research Applications

Synthesis and Characterization

N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea is involved in the synthesis and characterization of various urea, thiourea, sulfonamide, and carbamate derivatives. These compounds are created through reactions with functionalized phenyl isocyanates/isothiocyanates and various substituted aromatic sulfonyl chlorides or aromatic/aliphatic chloroformates, showcasing their utility in creating a wide array of chemical derivatives with potential applications in antimicrobial and antioxidant activities, as well as in molecular docking studies against specific targets like aromatase (Chandrasekhar et al., 2018).

Lossen and Beckmann Rearrangement

N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea derivatives have been studied for their behavior under specific conditions, such as undergoing base-catalyzed Lossen rearrangement with amines and amino acids to yield N,N′-diaryl ureas and amine salts. These reactions demonstrate the compound's versatility in chemical transformations and its potential in synthetic organic chemistry (Fahmy et al., 1977).

Anticonvulsant Activity

Research has indicated that certain N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea derivatives possess significant anticonvulsant activity. These compounds, when evaluated in maximal electroshock seizure tests in mice, have been found to exhibit a protective index and potency potentially higher than traditional anticonvulsant drugs like phenytoin. This highlights their potential as novel therapeutic agents for managing seizures (Masereel et al., 1997).

Environmental Impact of Sulfonylurea Herbicides

Studies on the environmental impact of sulfonylurea herbicides, including those related to N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea, have shown that soil pH and water content significantly affect their dissipation rates. This research provides crucial insights into the fate of such compounds in agricultural settings, guiding better management practices to mitigate potential environmental risks (Hultgren et al., 2002).

Chemical Transformations and Mechanisms

Further studies have explored the chemical transformations and mechanisms involving N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea derivatives. These include the synthesis of reduction-sensitive 1,1-diarylhydrazines from corresponding urea derivatives and investigations into the revised mechanisms for the formation of (sulfonylamino)sulfonyl isocyanates and (aryloxy)sulfonyl isocyanates, expanding our understanding of their reactivity and potential applications in various fields of chemistry and pharmacology (BainCheryl et al., 2014), (Warm & Bernardinelli, 1994).

properties

IUPAC Name

1-(2-methylphenyl)-3-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-7-3-4-9-19(15)22-20(24)21-17-10-12-18(13-11-17)27(25,26)23-14-6-5-8-16(23)2/h3-4,7,9-13,16H,5-6,8,14H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURVYKMKOYRLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-3-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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